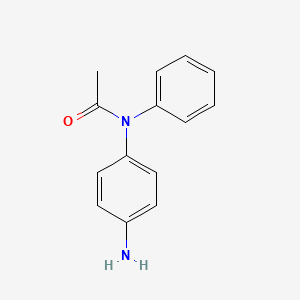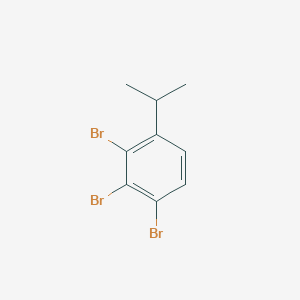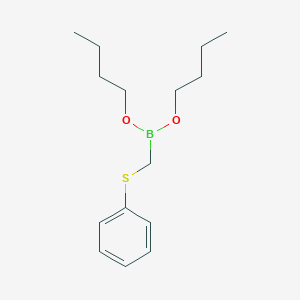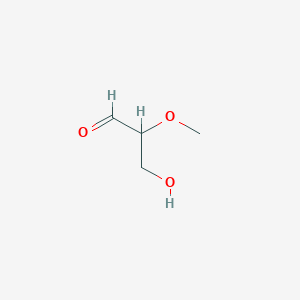
3-Hydroxy-2-methoxypropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methoxypropanal is an organic compound with the molecular formula C4H8O3 It is a derivative of propanal, where the hydrogen atoms on the second and third carbon atoms are replaced by a hydroxyl group and a methoxy group, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxypropanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Another method involves the oxidation of 3-methoxy-1-propanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction conditions typically include a solvent such as dichloromethane or acetone and are carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-Hydroxy-2-methoxypropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxy-2-oxopropanal using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 3-methoxy-1,2-propanediol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, dichloromethane, acetone, room temperature.
Reduction: NaBH4, LiAlH4, ethanol, tetrahydrofuran (THF), room temperature.
Substitution: SOCl2, PBr3, pyridine, dichloromethane, room temperature.
Major Products Formed
Oxidation: 3-Methoxy-2-oxopropanal.
Reduction: 3-Methoxy-1,2-propanediol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-Hydroxy-2-methoxypropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Hydroxy-2-methoxypropanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.
類似化合物との比較
Similar Compounds
3-Hydroxy-2-methylpropanal: Similar structure but with a methyl group instead of a methoxy group.
3-Hydroxy-2-(hydroxymethyl)propanal: Contains an additional hydroxymethyl group.
3-Methoxy-2-oxopropanal: An oxidized form of 3-Hydroxy-2-methoxypropanal.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties. These functional groups enhance its solubility in polar solvents and its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
4448-68-4 |
|---|---|
分子式 |
C4H8O3 |
分子量 |
104.10 g/mol |
IUPAC名 |
3-hydroxy-2-methoxypropanal |
InChI |
InChI=1S/C4H8O3/c1-7-4(2-5)3-6/h2,4,6H,3H2,1H3 |
InChIキー |
LFHDVXRLUAMVMT-UHFFFAOYSA-N |
正規SMILES |
COC(CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


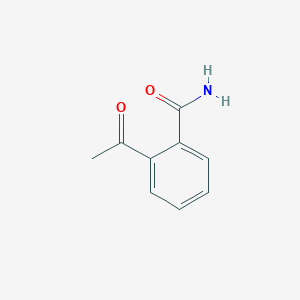
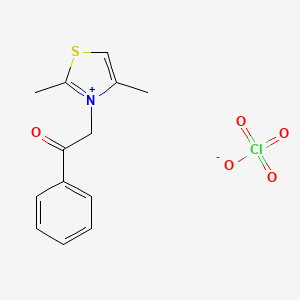

![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
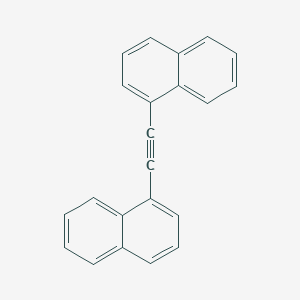
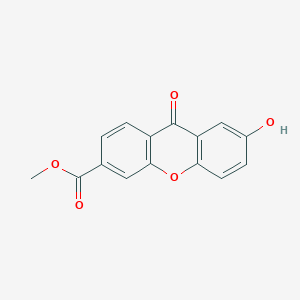

![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
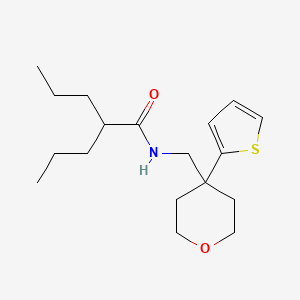
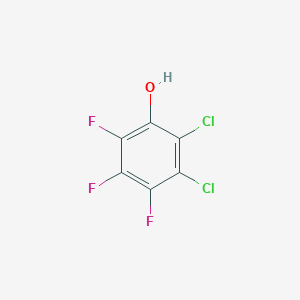
![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)
